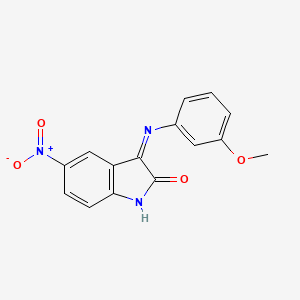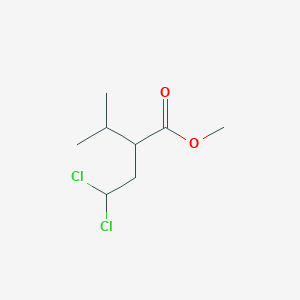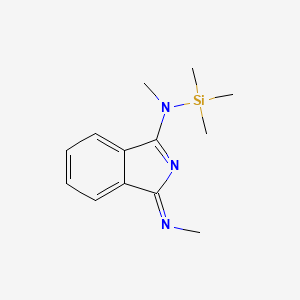
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a chloro-substituted methoxyphenyl group and a pyrazinyl group connected via an ethanone linker. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and pyrazine.
Condensation Reaction: The aldehyde group of 4-chloro-2-methoxybenzaldehyde reacts with pyrazine in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.
Oxidation: The chalcone intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups can influence its reactivity in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one: Lacks the methoxy group.
1-(4-Methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one: Lacks the chloro group.
1-(4-Chloro-2-methoxyphenyl)-2-(pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one is unique due to the combination of chloro and methoxy substituents on the phenyl ring and the presence of a pyrazinyl group. This unique structure can impart specific electronic and steric properties, making it valuable for various applications.
Propiedades
Número CAS |
88283-36-7 |
|---|---|
Fórmula molecular |
C13H11ClN2O2 |
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
1-(4-chloro-2-methoxyphenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-13-6-9(14)2-3-11(13)12(17)7-10-8-15-4-5-16-10/h2-6,8H,7H2,1H3 |
Clave InChI |
MHRMWJSGRQBQPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)C(=O)CC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


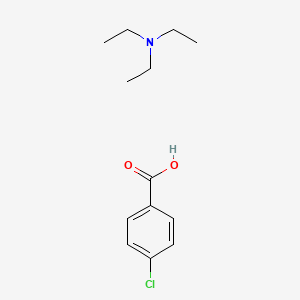
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
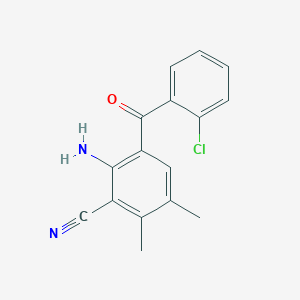
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
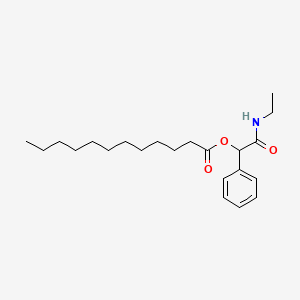
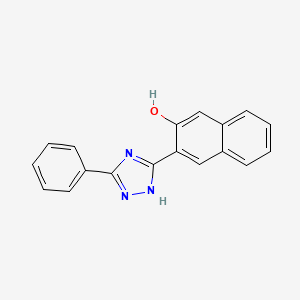
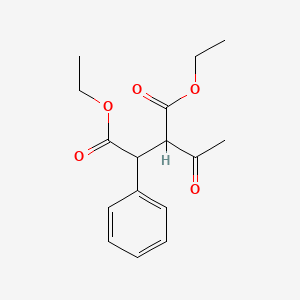
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)
